molecular formula C17H18FN3O2S B2820291 N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105201-08-8

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No.: B2820291
CAS No.: 1105201-08-8
M. Wt: 347.41
InChI Key: AMSHAINSOYLZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorobenzyl thioether, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: This step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Fluorobenzyl Thioether: The next step involves the nucleophilic substitution of a fluorobenzyl halide with a thiol group on the dihydropyrimidinone core.

    Cyclopropyl Group Addition: Finally, the cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide has diverse applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Catalysis: The compound’s structure makes it a candidate for use in catalytic processes, particularly in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl thioether moiety may facilitate binding to hydrophobic pockets, while the dihydropyrimidinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
  • N-Cyclopropyl-N-(2-fluorobenzyl)-2-[4-(5-fluoro-2-methoxybenzyl)-1-piperazinyl]acetamide

Uniqueness

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its stability and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-10-13(8-15(22)20-12-6-7-12)16(23)21-17(19-10)24-9-11-4-2-3-5-14(11)18/h2-5,12H,6-9H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSHAINSOYLZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2F)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.